1,3-Diacetyl-5-bromo-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The presence of the bromine atom and acetyl groups in 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one adds unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one, may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug development, particularly for its antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the synthesis of high-energy materials and as a precursor for the development of novel polymers.
Biological Research: The compound’s derivatives are investigated for their potential as enzyme inhibitors and their role in various biochemical pathways.
Mechanism of Action
The mechanism of action of 1,3-diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its bromine and acetyl groups contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1,3-Diacetyl-5-bromo-1,3-dihydro-2H-1,3-benzimidazol-2-one is unique due to the presence of both acetyl and bromine substituents, which enhance its chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H9BrN2O3 |
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Molecular Weight |
297.10 g/mol |
IUPAC Name |
1,3-diacetyl-5-bromobenzimidazol-2-one |
InChI |
InChI=1S/C11H9BrN2O3/c1-6(15)13-9-4-3-8(12)5-10(9)14(7(2)16)11(13)17/h3-5H,1-2H3 |
InChI Key |
CVJNABQOWSMQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
Origin of Product |
United States |
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